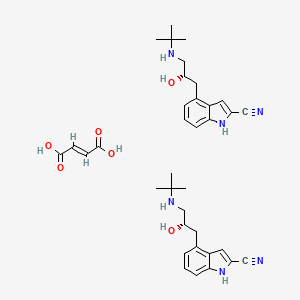![molecular formula C8H12N2O4S3 B12322605 4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12322605.png)
4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Deethyl Dorzolamide is a metabolite of dorzolamide, a carbonic anhydrase inhibitor commonly used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its ability to inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating intraocular pressure .
Preparation Methods
The synthesis of N-Deethyl Dorzolamide involves several steps. One common method includes the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracids, tert-butyl hydroperoxide, or hydrogen peroxide . The process also involves the separation of cis- and trans-isomers of dorzolamide using carboxylic acids . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-Deethyl Dorzolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed under specific conditions, although detailed information on this is limited.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and peracids, and solvents such as acetonitrile . Major products formed from these reactions include various isomers and derivatives of dorzolamide .
Scientific Research Applications
N-Deethyl Dorzolamide has several scientific research applications:
Mechanism of Action
N-Deethyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically the isoforms CA-II and CA-IV . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
N-Deethyl Dorzolamide is similar to other carbonic anhydrase inhibitors such as dorzolamide, brinzolamide, and acetazolamide . it is unique in its specific binding affinity and inhibition profile for different carbonic anhydrase isoforms . This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Similar compounds include:
Dorzolamide: The parent compound used in glaucoma treatment.
Brinzolamide: Another carbonic anhydrase inhibitor used in ophthalmology.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Properties
IUPAC Name |
4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURBRAECUMAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
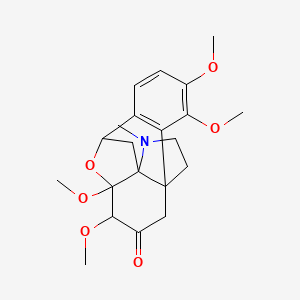
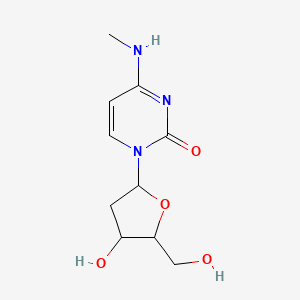
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

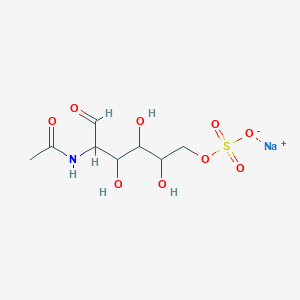
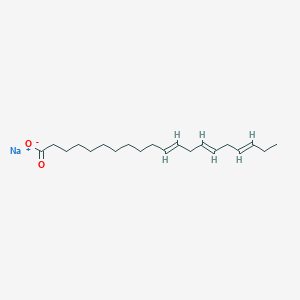
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
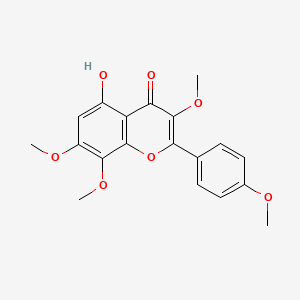
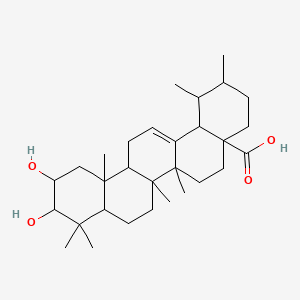
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)

